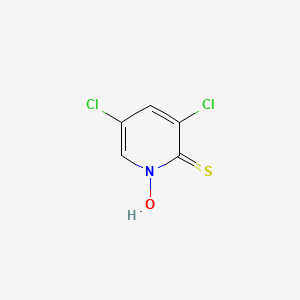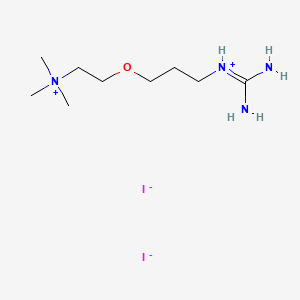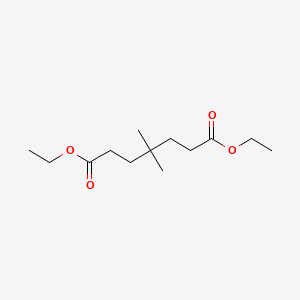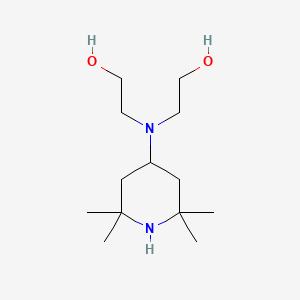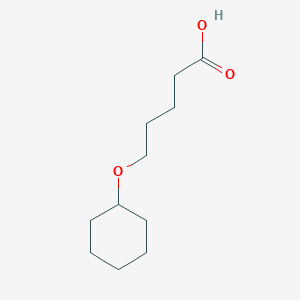
Pentanoicacid,5-(cyclohexyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoicacid,5-(cyclohexyloxy)-, also known as 5-(cyclohexyloxy)pentanoic acid, is an organic compound with the molecular formula C11H20O3. This compound is characterized by the presence of a cyclohexyloxy group attached to the fifth carbon of a pentanoic acid chain. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoicacid,5-(cyclohexyloxy)- typically involves the reaction of cyclohexanol with pentanoic acid under specific conditions. One common method is the esterification reaction, where cyclohexanol and pentanoic acid are heated in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows:
Cyclohexanol+Pentanoic acid→Pentanoicacid,5-(cyclohexyloxy)-+Water
Industrial Production Methods
In industrial settings, the production of Pentanoicacid,5-(cyclohexyloxy)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoicacid,5-(cyclohexyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol or cyclohexane.
Substitution: Formation of various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Pentanoicacid,5-(cyclohexyloxy)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Pentanoicacid,5-(cyclohexyloxy)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane permeability, and influence signal transduction pathways. These effects are mediated through its binding to receptors or enzymes, leading to changes in cellular function and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Valeric acid (Pentanoic acid): A straight-chain carboxylic acid with similar structural features but lacking the cyclohexyloxy group.
Cyclohexanecarboxylic acid: Contains a cyclohexyl group attached to a carboxylic acid but differs in the position of the functional group.
Uniqueness
Pentanoicacid,5-(cyclohexyloxy)- is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H20O3 |
|---|---|
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
5-cyclohexyloxypentanoic acid |
InChI |
InChI=1S/C11H20O3/c12-11(13)8-4-5-9-14-10-6-2-1-3-7-10/h10H,1-9H2,(H,12,13) |
Clave InChI |
PSJXZCNZJMFMDI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


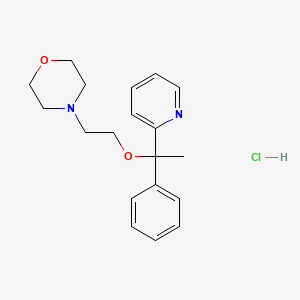
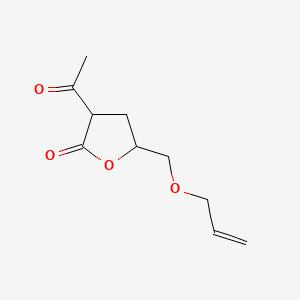
![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)
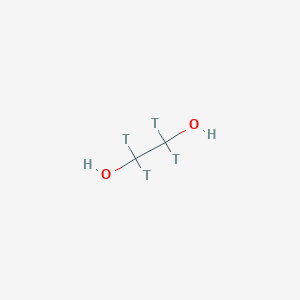
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
